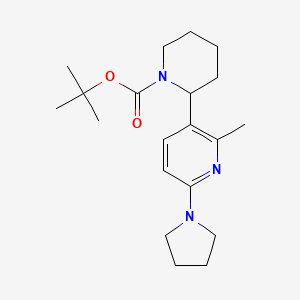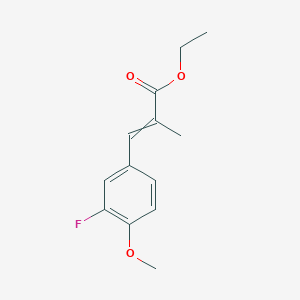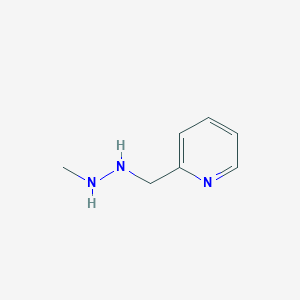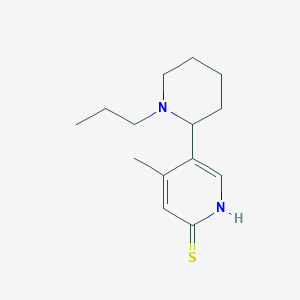
3-(3-methylpyridin-4-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methylpyridin-4-yl)prop-2-enoic acid is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylpyridin-4-yl)prop-2-enoic acid typically involves the reaction of 3-methylpyridine with acrolein under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. The industrial methods also incorporate purification steps to remove any impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-methylpyridin-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products have distinct chemical and physical properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
3-(3-methylpyridin-4-yl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-methylpyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-methylpyridin-3-yl)prop-2-enoic acid: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.
3-(2-methylpyridin-4-yl)propan-1-ol: Another similar compound with a different functional group, an alcohol instead of a carboxylic acid.
Uniqueness
3-(3-methylpyridin-4-yl)prop-2-enoic acid is unique due to its specific chemical structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications in research and industry, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
3-(3-methylpyridin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7-6-10-5-4-8(7)2-3-9(11)12/h2-6H,1H3,(H,11,12) |
InChI-Schlüssel |
QGRZITAZKXBYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)
![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)
![Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-](/img/structure/B11824006.png)




![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;hydrochloride](/img/structure/B11824019.png)

![[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11824031.png)



![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one](/img/structure/B11824062.png)
